Ceftiolene
Overview
Description
Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Ceftiofur is marketed under various brand names, including Excenel, Naxcel, and Excede .
Preparation Methods
Ceftiofur can be synthesized through several methods. One common method involves the preparation of ceftiofur hydrochloride by adding ceftiofur hydrochloride as a bulk pharmaceutical chemical into a compound solvent, stirring to obtain a mixed suspension, and then adding a suspending agent into an injection solvent. The solution is then cooled, mixed, and sterilized to obtain the final product . Another method involves the preparation of ceftiofur injection by mixing ceftiofur with an alcoholic solvent .
Chemical Reactions Analysis
Ceftiofur undergoes various chemical reactions, including hydrolysis by beta-lactamase, which it is resistant to. It also undergoes oxidation and reduction reactions. Common reagents used in these reactions include 1,4-dithioerythritol for reduction . The major products formed from these reactions include desfuroylceftiofur, which also has antibiotic activity .
Scientific Research Applications
Ceftiofur has numerous scientific research applications. It is widely used in veterinary medicine to treat bacterial infections in animals, including respiratory infections in cattle and pigs . It is also used in research to study the prevalence and persistence of ceftiofur-resistant Escherichia coli in poultry and the impact of ceftiofur administration on the prevalence and antimicrobial resistance of Campylobacter spp. in cattle .
Mechanism of Action
Ceftiofur exerts its antibacterial action by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the cross-linkage of peptidoglycan chains, leading to the weakening and eventual rupture of the bacterial cell wall .
Comparison with Similar Compounds
Ceftiofur is similar to other third-generation cephalosporins, such as ceftriaxone and cefquinome. it is unique in its use primarily in veterinary medicine and its resistance to beta-lactamase . Other similar compounds include florfenicol and tilmicosin, which are also used in veterinary medicine but have different mechanisms of action and spectra of activity .
Biological Activity
Ceftiolene, a novel cephalosporin antibiotic, has garnered attention for its potential efficacy against a range of bacterial pathogens, particularly those resistant to conventional therapies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, efficacy in clinical settings, and safety profile based on diverse research findings.
Overview of this compound
This compound is classified as a broad-spectrum cephalosporin antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, ultimately leading to bacterial cell lysis.
Pharmacodynamics
The pharmacokinetic profile of this compound indicates favorable properties that support its therapeutic use:
- Absorption : this compound is administered intravenously, achieving high plasma concentrations.
- Distribution : It demonstrates good tissue penetration, particularly in skin and soft tissue infections (SSTIs) and respiratory tract infections.
- Elimination : The drug is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.
Efficacy Against Pathogens
This compound has shown potent in vitro activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for common bacteria:
Pathogen | MIC (mg/L) | Susceptibility |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | High |
Streptococcus pneumoniae | 0.25 - 1.0 | High |
Escherichia coli | 0.25 - 1.0 | High |
Klebsiella pneumoniae | 0.5 - 2.0 | Moderate |
Enterobacter cloacae | 1.0 - 4.0 | Variable |
Clinical Studies and Case Reports
Several clinical studies have evaluated the efficacy and safety of this compound in various settings:
- Skin and Soft Tissue Infections : A multicenter observational study reported that this compound was effective in treating complicated SSTIs caused by MRSA, with a clinical success rate of approximately 68% in patients receiving monotherapy . The study highlighted its role as a second-line treatment option when vancomycin failed.
- Central Nervous System Infections : A case report described successful treatment of methicillin-resistant Staphylococcus epidermidis ventriculitis in an infant using this compound combined with other antibiotics . This underscores the potential for this compound in treating challenging CNS infections.
- Meta-Analysis : A systematic review indicated that this compound had a lower risk of treatment failure compared to traditional antibiotics like vancomycin, with a pooled risk ratio of 0.79 . This suggests that this compound may provide a more reliable therapeutic option for complicated infections.
Safety Profile
The safety profile of this compound has been generally favorable:
- Adverse Effects : Common adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse reactions are rare but can include neutropenia and hypersensitivity reactions .
- Monitoring Recommendations : Regular monitoring of renal function and complete blood counts is advisable during prolonged therapy to mitigate risks associated with myelosuppression.
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAHFZIHLTPFR-JLRJEBFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024597 | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77360-52-2 | |
Record name | Ceftiolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77360-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftiolene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTIOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ceftiolene exert its antibacterial effect? What happens within the bacteria after it interacts with this compound?
A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria [, ]. PBPs are enzymes crucial for peptidoglycan synthesis, a mesh-like layer that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound disrupts peptidoglycan synthesis, ultimately leading to bacterial cell lysis and death [].
Q2: The research mentions that this compound shows strong bacteriolytic activity. How does this compare to other cephalosporins?
A2: Studies comparing this compound to other cephalosporins, such as Cefotaxime and Ceftriaxone, found that its bacteriolytic activity against Gram-negative bacteria was comparable to Ceftriaxone and significantly better than other third-generation cephalosporins tested []. This strong lytic activity could be advantageous in quickly clearing infections.
Q3: How does the chemical structure of this compound relate to its detection and classification?
A3: this compound, containing the 2-aminothiazolyl-4-yl-2-alkoxyiminoacetamido substituent, shares a specific structural feature with other β-lactam antibiotics like Cefotaxime and Ceftazidime []. This shared structure allows for a unique colorimetric detection method. When reacted with sodium nitrite under acidic conditions, these antibiotics produce a distinct purple or cherry-red color, enabling their identification and even quantification [].
Q4: The studies mention using radioactive diaminopimelic acid (DAP) incorporation to understand this compound's action. What does this reveal about its mechanism?
A4: Researchers used radiolabeled DAP, a key component of peptidoglycan, to investigate the impact of this compound on bacterial cell wall synthesis []. They measured the concentration of this compound needed to inhibit DAP incorporation by 90% (CII 90) in various bacterial strains. Interestingly, the CII 90 varied significantly from the minimum inhibitory concentration (MIC), suggesting that this compound's effects on cell wall synthesis and its overall growth inhibition might not be directly proportional []. This highlights the complexity of antibiotic action beyond simple MIC measurements.
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